molecular formula C20H27FN2O3S B14940316 N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B14940316
M. Wt: 394.5 g/mol
InChI Key: ZPHLMRYASNECIK-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring a pyrrole core substituted with a 4-fluorophenylsulfonyl group, dimethyl groups at positions 4 and 5, and an isopropyl moiety at the 1-position.

Properties

Molecular Formula

C20H27FN2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H27FN2O3S/c1-12(2)23-14(4)13(3)17(18(23)22-19(24)20(5,6)7)27(25,26)16-10-8-15(21)9-11-16/h8-12H,1-7H3,(H,22,24)

InChI Key

ZPHLMRYASNECIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C(C)(C)C)C(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide typically involves multiple steps. One common approach is the reaction of 4-fluorobenzenesulfonyl chloride with a pyrrole derivative under basic conditions to form the sulfonyl pyrrole intermediate. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicalutamide (Propanamide, N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-)

  • Molecular Formula : C₁₈H₁₄F₄N₂O₄S
  • Key Features: Shares the 4-fluorophenylsulfonyl group and propanamide backbone. Differs in the aromatic substituents (cyano and trifluoromethyl groups) and a hydroxylated methyl group.
  • Pharmacological Relevance: Bicalutamide is a non-steroidal anti-androgen used in prostate cancer therapy.
  • Purity Standards : Bicalutamide is required to contain 98.0–102.0% of the active ingredient, reflecting stringent pharmaceutical synthesis protocols .

N-(4-Fluorophenyl)-3-(4-Methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

  • Molecular Formula : C₁₇H₁₆FN₅O₂
  • Key Features :
    • Contains a fluorophenyl group and propanamide backbone but replaces the pyrrole core with a tetrazole ring and methoxyphenyl substituent.
    • Higher hydrogen-bond acceptors (6 vs. 4 in the target compound) may enhance solubility but reduce membrane permeability.

N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide (Compound 43)

  • Molecular Formula: Not explicitly stated but inferred as C₁₁H₁₃IN₂O.
  • Key Features: Shares the 2,2-dimethylpropanamide group but lacks sulfonyl or fluorophenyl moieties.
  • Synthesis Metrics : 70% yield, 95.9% purity via HPLC, demonstrating robust synthetic control .

3-[[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl]-N,N-diethyl-propanamide

  • Key Features :
    • Sulfanyl-thiazole substituent differs from the target’s sulfonyl-pyrrole system.
    • Diethylamide group reduces steric hindrance compared to 2,2-dimethylpropanamide.
  • Structural Implications : The thiazole ring may confer distinct electronic properties, affecting binding affinity in biological targets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Purity/Yield Pharmacological Notes
Target Compound C₂₃H₂₈FN₂O₃S 440.54 4-Fluorophenylsulfonyl, pyrrole, dimethyl Not reported Unknown (structural analog)
Bicalutamide C₁₈H₁₄F₄N₂O₄S 430.37 4-Fluorophenylsulfonyl, cyano, trifluoromethyl 98.0–102.0% Anti-androgen
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 Tetrazole, methoxyphenyl Not reported Commercial API
N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide (43) C₁₁H₁₃IN₂O 308.14 Pyridyl-iodine, dimethylpropanamide 95.9% purity High synthetic yield (70%)

Key Observations

  • Sulfonyl Group Prevalence : The 4-fluorophenylsulfonyl moiety is shared with Bicalutamide, suggesting possible overlap in sulfonamide-based therapeutic mechanisms .
  • Amide Modifications : The 2,2-dimethylpropanamide group in the target compound may improve metabolic stability over diethylamide or hydroxylated variants .

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25FN2O4S, with a molecular weight of 444.5 g/mol. The presence of a sulfonyl group attached to a fluorinated phenyl ring enhances its chemical reactivity and potential biological activity .

PropertyValue
Molecular FormulaC23H25FN2O4S
Molecular Weight444.5 g/mol
CAS Number1010880-86-0

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Kinase Inhibition : Preliminary studies suggest that this compound exhibits significant biological activities by modulating protein kinase enzymatic activity. This modulation can influence cellular processes such as proliferation and apoptosis, making it a candidate for cancer therapy.
  • Antibacterial Properties : The compound has been evaluated for its antibacterial properties against various pathogens. It showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .
  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties through various pathways, including the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

Study 1: Antibacterial Activity

A study assessed the antibacterial efficacy of related compounds using the agar disc-diffusion method against Staphylococcus aureus and Escherichia coli. The tested compounds displayed varying degrees of activity, with some showing significant inhibition zones at concentrations as low as 1 mM .

Study 2: Anticancer Evaluation

In vitro evaluations demonstrated that structurally similar compounds inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}-2,2-dimethylpropanamide in academic labs?

  • Methodological Answer : The compound can be synthesized via copolymerization strategies, as demonstrated for structurally related polycationic reagents. Key steps include:

  • Step 1 : Sulfonylation of the pyrrole core using 4-fluorophenyl sulfonyl chloride under anhydrous conditions.
  • Step 2 : Alkylation of the pyrrole nitrogen with propan-2-yl groups via nucleophilic substitution .
  • Step 3 : Coupling with 2,2-dimethylpropanamide using carbodiimide-based activation (e.g., EDC/HOBt) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm regiochemistry of the pyrrole ring and substituents. For example, the 4,5-dimethyl groups on the pyrrole ring exhibit distinct upfield shifts in ¹³C NMR (δ 10–15 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., ESI-HRMS in positive ion mode) to verify the sulfonyl and propanamide moieties .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in dichloromethane/hexane and analyzing diffraction patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

  • Methodological Answer :

  • Factor Screening : Test variables like temperature (60–100°C), reaction time (12–48 hrs), and solvent polarity (DMF vs. acetonitrile) using a fractional factorial design .
  • Response Surface Methodology (RSM) : Optimize critical parameters (e.g., catalyst loading, molar ratios) to maximize yield. For example, a central composite design revealed that a 1.2:1 molar ratio of sulfonyl chloride to pyrrole intermediate minimizes side products .
  • Statistical Validation : Use ANOVA to confirm model significance (p < 0.05) and perform triplicate runs to ensure reproducibility .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

  • Methodological Answer :

  • Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time) to isolate variables. For example, discrepancies in antiproliferative activity may arise from differences in assay protocols (MTT vs. ATP-luminescence) .
  • Structural Reanalysis : Use X-ray crystallography or NOESY NMR to confirm the compound’s conformation. A 2021 study identified that axial vs. equatorial positioning of the propan-2-yl group alters binding affinity to kinase targets .
  • Meta-Analysis : Apply QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity data across studies .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 2), basic (pH 9), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hrs. Monitor degradation via LC-MS; the sulfonyl group is prone to hydrolysis under basic conditions .
  • Plasma Stability Assays : Incubate with human plasma (1 mg/mL) and quantify parent compound loss over 6 hrs using UPLC-PDA. A 2023 study reported a half-life of 4.2 hrs, suggesting metabolic lability .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and test bioactivity. A 2021 SAR study showed that electron-withdrawing groups on the phenyl ring enhance kinase inhibition .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR). The propanamide moiety forms hydrogen bonds with Thr766, while the sulfonyl group stabilizes hydrophobic contacts .
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity. For example, the 4,5-dimethyl groups on the pyrrole core improve metabolic stability by 30% .

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